1-Phenylethyl propionate
Overview
Description
1-Phenylethyl propionate, also known as Styrallyl propionate, is a chemical compound with the linear formula C2H5CO2CH(CH3)C6H5 . It has a molecular weight of 178.23 .
Molecular Structure Analysis
The linear formula of 1-Phenylethyl propionate is C2H5CO2CH(CH3)C6H5 . This indicates that the molecule consists of a propionate group (C2H5CO2) attached to a phenylethyl group (CH(CH3)C6H5).Physical And Chemical Properties Analysis
1-Phenylethyl propionate has a density of 1.007 g/mL at 25 °C . It has a boiling point of 91-92 °C . The refractive index n20/D is 1.49 .Scientific Research Applications
Organic Synthesis
This compound is often used in organic synthesis due to its unique chemical structure . Its linear formula is C2H5CO2CH(CH3)C6H5 . Organic synthesis is a critical process in the development of new pharmaceuticals, polymers, and many other chemical products.
Chemical Research
“1-Phenylethyl propionate” is used in chemical research, particularly in the study of reaction mechanisms, catalysis, and new synthetic methodologies . Its unique structure makes it an interesting subject for such studies.
Material Science
In material science, “1-Phenylethyl propionate” can be used in the development of new materials with unique properties . Its molecular weight and other physical properties can influence the characteristics of the resulting materials.
Chromatography
“1-Phenylethyl propionate” can be used in chromatography, a laboratory technique for the separation of mixtures . Its unique properties can affect the separation process, making it a valuable tool in this field.
Analytical Chemistry
In analytical chemistry, “1-Phenylethyl propionate” can be used as a standard or reagent . Its known properties make it useful for calibration and validation of analytical methods.
Mechanism of Action
Target of Action
1-Phenylethyl propionate is primarily used as a flavor and fragrance agent . .
Mode of Action
As a flavor and fragrance agent, it likely interacts with olfactory receptors to produce a sensory response .
Biochemical Pathways
It’s worth noting that propionate, a related compound, is known to be metabolized via the methylcitrate cycle . This pathway involves enzymes such as methylcitrate synthase, methylcitrate dehydratase, and methylisocitrate lyase
Pharmacokinetics
It is known to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . It is also lipophilic, with a calculated Log Po/w (iLOGP) of 2.57 .
Result of Action
The primary known effect of 1-Phenylethyl propionate is its contribution to the flavor and fragrance of certain products . .
properties
IUPAC Name |
1-phenylethyl propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-11(12)13-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIQNYOXLZQQMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047091 | |
Record name | 1-Phenylethyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a fruity, floral, sweet, green odour | |
Record name | alpha-Methylbenzyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/795/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
91.00 to 92.00 °C. @ 5.00 mm Hg | |
Record name | 1-Phenylethyl propanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040287 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | alpha-Methylbenzyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/795/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.002-1.009 | |
Record name | alpha-Methylbenzyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/795/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
1-Phenylethyl propionate | |
CAS RN |
120-45-6 | |
Record name | 1-Phenylethyl propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Phenylethyl propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylethyl propionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406571 | |
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Record name | Benzenemethanol, .alpha.-methyl-, 1-propanoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Phenylethyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylethyl propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.998 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | .ALPHA.-METHYLBENZYL PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5A62A7WWF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1-Phenylethyl propanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040287 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What enzymatic reactions involving 1-Phenylethyl Propionate have been studied, and what are their industrial applications?
A1: Recent research has focused on utilizing enzymes, particularly lipases, for the stereoselective hydrolysis and transesterification of 1-Phenylethyl Propionate. [, , , ] This is particularly relevant for obtaining enantiomerically pure compounds. For instance, lipase from Pseudomonas sp. has demonstrated high enantioselectivity in both hydrolysis of 1-Phenylethyl Propionate and transesterification with vinyl acetate. [, ] These reactions are crucial in producing single enantiomers of 1-phenyl alcohols, which are building blocks for various pharmaceuticals and fine chemicals. []
Q2: How does the choice of enzyme and reaction conditions affect the enantioselectivity of 1-Phenylethyl Propionate transformations?
A2: Research shows that the enzyme origin and reaction parameters significantly influence the stereoselectivity of 1-Phenylethyl Propionate reactions. For example, Candida antarctica lipase B (CALB) exhibited high activity in resolving racemic 1-Phenylethanol in an ionic liquid/supercritical carbon dioxide biphasic system. [] Additionally, the study involving lipase from Pseudomonas sp. highlighted the impact of factors like temperature, pH, and substrate concentration on both reaction rate and enantioselectivity. [] These findings underscore the importance of optimizing reaction conditions for desired stereochemical outcomes.
Q3: What are the advantages of using enzyme membrane reactors for 1-Phenylethyl Propionate transformations?
A3: Employing enzyme membrane reactors for 1-Phenylethyl Propionate conversions offers several advantages. Studies have demonstrated the effectiveness of immobilizing lipases, such as the one from Pseudomonas sp., within polyamide membranes. [, ] This immobilization allows for continuous operation, simplifies product separation, and enhances enzyme stability for multiple uses. Furthermore, controlling membrane hydrophobicity can impact reactor performance, highlighting its potential for optimization. []
Q4: Beyond traditional organic solvents, what alternative media have been explored for 1-Phenylethyl Propionate transformations?
A4: Researchers are actively exploring greener alternatives to traditional organic solvents for 1-Phenylethyl Propionate reactions. One promising avenue involves using ionic liquids, either alone or in combination with supercritical carbon dioxide. [, ] For example, a study successfully employed the ionic liquid butyltrimethyl ammonium (bis(trifluoromethane)sulfonyl imine) ([btma][NTf2]) for CALB-catalyzed kinetic resolution of racemic 1-Phenylethanol. [] This approach offers environmental benefits while maintaining or even enhancing reaction efficiency.
Q5: What is the significance of studying the ternary liquid-liquid equilibria involving 1-Phenylethyl Propionate?
A5: Understanding the ternary liquid-liquid equilibria for mixtures containing 1-Phenylethyl Propionate, an ionic liquid, and other organic compounds (like vinyl propionate or propionic acid) is crucial for designing and optimizing separation processes. [] This knowledge is particularly relevant for developing efficient downstream processing strategies following enzymatic reactions, contributing to the overall sustainability and economic viability of these processes.
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